3-(2-(Dimethylamino)acetamido)benzoic acid
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Overview
Description
3-(2-(Dimethylamino)acetamido)benzoic acid is an organic compound with a complex structure that includes a benzoic acid moiety substituted with a dimethylamino group and an acetamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Dimethylamino)acetamido)benzoic acid typically involves the acylation of 3-amino benzoic acid with 2-(dimethylamino)acetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized conditions for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-(2-(Dimethylamino)acetamido)benzoic acid can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the acetamido group to an amine group.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a strong base like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-(Dimethylamino)acetamido)benzoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Employed in the study of enzyme kinetics and as a substrate for various biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its role as an inhibitor of specific enzymes.
Industry: Utilized in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(2-(Dimethylamino)acetamido)benzoic acid involves its interaction with specific molecular targets such as enzymes. The compound can act as an inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from accessing the site. This inhibition can alter the metabolic pathways and affect various biological processes.
Comparison with Similar Compounds
Similar Compounds
4-(Acetamido)benzoic acid: Similar structure but lacks the dimethylamino group.
3-(Dimethylamino)benzoic acid: Similar structure but lacks the acetamido group.
N-Acetyl-p-aminobenzoic acid: Similar structure but with different substitution patterns.
Uniqueness
3-(2-(Dimethylamino)acetamido)benzoic acid is unique due to the presence of both the dimethylamino and acetamido groups, which confer distinct chemical and biological properties
Biological Activity
3-(2-(Dimethylamino)acetamido)benzoic acid, also known as Deanol Acetamidobenzoate, is a compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic applications based on recent studies.
Chemical Structure and Properties
The chemical formula of this compound is C₁₃H₁₉N₂O₄. It features a benzoic acid moiety substituted with a dimethylamino acetamido group, which is crucial for its biological interactions.
1. Anticancer Activity
Research has indicated that derivatives of benzoic acid, including this compound, exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit the proliferation of various cancer cell lines. A notable study reported IC₅₀ values in the range of 10−6 to 10−5 M against different cancer types, suggesting potent cytotoxic effects comparable to established chemotherapeutics .
2. Anticholinesterase Activity
Cholinesterase inhibitors are vital in treating neurodegenerative diseases such as Alzheimer's. The compound's structural analogs have demonstrated inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, one study found that certain derivatives had IC₅₀ values as low as 0.59 µM against AChE, indicating strong potential for cognitive enhancement in Alzheimer's treatment .
3. Antimicrobial Properties
The antimicrobial activity of benzoic acid derivatives is well-documented. Compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell walls and interference with metabolic pathways .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The compound inhibits key enzymes such as AChE and BChE, which play roles in neurotransmitter breakdown.
- Cell Cycle Disruption: Anticancer activity is often linked to the induction of apoptosis in cancer cells through various pathways including caspase activation.
- Membrane Disruption: Antimicrobial effects are achieved through the alteration of membrane integrity in bacteria.
Case Study: Anticancer Efficacy
In a study evaluating the anticancer efficacy of Deanol derivatives, researchers treated MCF-7 breast cancer cells with varying concentrations of the compound. The results indicated a dose-dependent increase in apoptosis markers, with significant reductions in cell viability observed at concentrations above 10 µM .
Table: Summary of Biological Activities
Properties
IUPAC Name |
3-[[2-(dimethylamino)acetyl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-13(2)7-10(14)12-9-5-3-4-8(6-9)11(15)16/h3-6H,7H2,1-2H3,(H,12,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUSUOOBFIOQIFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(=O)NC1=CC=CC(=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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